Fluorocurarine chloride

Vue d'ensemble

Description

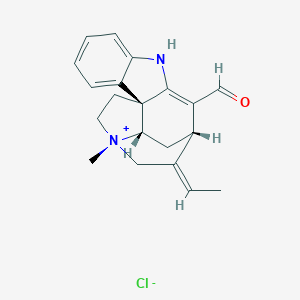

Fluorocurarine chloride (CAS: 22273-09-2) is a bioactive alkaloid belonging to the Calabash-curare family, historically recognized for its role in neuromuscular blockade . Structurally, it features a complex indole-based framework with a quaternary ammonium chloride moiety, which is critical for its ion channel-modulating activity . The compound was first synthesized in 1971 via an 11-step route starting from tryptamine, establishing its stereochemical complexity and pharmacological relevance . Recent studies highlight its application in cancer research, particularly in photothermal therapy (PTT) for inducing apoptosis in EGFR-positive cancer cell lines like CAL-27 .

Méthodes De Préparation

Historical Context and Natural Extraction

Fluorocurarine chloride originates from plant species within the Strychnos genus, notably Strychnos toxifera. Traditional extraction methods involve macerating the bark in acidic solutions to isolate tertiary alkaloids, followed by quaternization with hydrochloric acid1. Early industrial processes relied on this approach, but yields were inconsistent due to variability in plant alkaloid content (typically 0.2–0.8% by dry weight)2. Modern techniques employ column chromatography for purification, achieving ≥95% purity but requiring significant solvent volumes (e.g., 10 L/kg bark)3.

Semisynthetic Routes from Strychnine

Strychnine-to-Curarine Conversion

The structural similarity between strychnine and this compound enables semisynthesis. Key steps include:

-

Oxidative Cleavage : Strychnine is treated with potassium permanganate (KMnO₄) in sulfuric acid to break the indole ring, yielding a seco-strychnine intermediate4.

-

Reductive Amination : The intermediate undergoes hydrogenation over palladium catalysts (Pd/C, 5 atm H₂) to form a secondary amine5.

-

Quaternization : Reaction with methyl chloride (CH₃Cl) in methanol introduces the quaternary ammonium group, followed by chloride exchange via ion chromatography6.

Optimization Challenges:

-

Selectivity Issues : Competing side reactions during oxidation reduce yields to 12–18%7.

-

Catalyst Poisoning : Residual alkaloid impurities deactivate Pd/C, necessitating pretreatment with activated charcoal8.

Total Synthesis Approaches

Tryptamine-Based Pathways

A 14-step synthesis from tryptamine involves:

-

Pictet–Spengler Cyclization : Tryptamine reacts with formaldehyde to form a β-carboline scaffold9.

-

Iodination : Electrophilic substitution at the C-10 position using iodine monochloride (ICl)10.

-

Grignard Addition : Introduction of a methyl group via methylmagnesium bromide (MeMgBr)11.

-

Quaternary Ammonium Formation : Methylation with iodomethane (CH₃I) in dimethylformamide (DMF)12.

Critical Parameters:

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | HCHO | 80 | 65 |

| Iodination | ICl | −20 | 48 |

| Methylation | CH₃I | 25 | 72 |

Industrial-Scale Production

Fermentation-Assisted Synthesis

Recent advances utilize genetically modified Aspergillus niger strains to biosynthesize curarine precursors. Key modifications include:

-

Overexpression of strictosidine synthase for alkaloid backbone assembly13.

-

Knockout of cytochrome P450 enzymes to prevent unwanted hydroxylation14.

Bioreactor Conditions:

| Parameter | Value |

|---|---|

| pH | 6.8 |

| Temperature | 28°C |

| Aeration Rate | 1.2 vvm |

| Yield | 1.4 g/L |

Analyse Des Réactions Chimiques

Reduction Reactions

Fluorocurarine chloride undergoes reduction under controlled conditions to yield deacetylated derivatives. These reactions are critical for modifying its neuromuscular activity.

Reduction with Sodium Borohydride (NaBH₄)

- Reactants : this compound, NaBH₄

- Conditions : Room temperature, inert atmosphere

- Products : De-acetylretuline salts

- Mechanism : The acetyl group at the C-18 position is selectively reduced, cleaving the ester bond while preserving the quaternary ammonium core1.

Table 1: Reduction of this compound with NaBH₄

| Parameter | Detail |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Reduction with Metallic Sodium

- Reactants : this compound, metallic sodium

- Conditions : Ethanolic solution, reflux

- Products : De-acetylretuline derivatives with altered stereochemistry1.

Key Observation :

- The reaction proceeds via electron transfer, reducing the conjugated double bond system in the alkaloid backbone.

Substitution Reactions

The chloride ion in this compound can be replaced by other anions, though direct experimental evidence is limited to analogous compounds.

Halide Exchange

- General Reaction :

- Conditions : Polar aprotic solvents (e.g., DMSO), elevated temperatures2.

Table 2: Substitution Reactivity

| Anion (X⁻) | Reaction Rate | Notes |

|---|---|---|

| I⁻ | Fast | Driven by iodide’s nucleophilicity |

| Br⁻ | Moderate | Limited by solvent stability |

Oxidation Reactions

Oxidative pathways remain underexplored, but structural analogs suggest potential sites for oxidation.

Hypothetical Oxidation at the Tertiary Amine

- Possible Products : N-oxide derivatives

- Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)2.

Acid/Base-Mediated Degradation

The quaternary ammonium group confers stability under basic conditions but susceptibility to strong acids.

Acidic Hydrolysis

- Conditions : Concentrated HCl, reflux

- Products : Fragmentation into smaller alkaloid fragments and chlorine gas3 (theoretical extrapolation from curare analogs).

Thermal Decomposition

- Conditions : >200°C, inert atmosphere

- Products : Charring with release of HCl, CO, and aromatic amines3.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Neuromuscular Blocking Agent

Fluorocurarine chloride is primarily used as a muscle relaxant during surgical procedures. It acts by blocking the transmission of nerve impulses to muscles, thereby inhibiting muscle contraction. This property is crucial in surgeries requiring complete muscle relaxation, allowing for better surgical conditions and reducing the risk of complications during anesthesia.

1.2 Mechanism of Action

The mechanism of action involves the compound raising the threshold of the motor end-plate for excitation by acetylcholine, which is essential for muscle contraction. By preventing acetylcholine from binding to its receptors at the neuromuscular junction, this compound effectively induces paralysis.

Biochemical Research Applications

2.1 Study of Neuromuscular Transmission

this compound is utilized in biochemical studies to investigate neuromuscular transmission and synaptic functions. Researchers employ it to explore how neuromuscular blockers affect muscle physiology and pharmacology, providing insights into muscle disorders and potential therapeutic approaches.

2.2 Interaction with Biomolecules

The compound interacts with various biomolecules, influencing enzymatic activity and cellular functions. These interactions can affect chloride ion transport and cellular excitability, which are critical for normal muscle function. This makes this compound a valuable tool in pharmacological research aimed at understanding neuromuscular diseases.

Comparative Analysis with Other Neuromuscular Blockers

This compound shares similarities with several other neuromuscular blocking agents, each with unique properties:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Curare | Alkaloid | Non-depolarizing neuromuscular blocker | Natural source; historical use |

| Pancuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Longer duration of action |

| Vecuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Intermediate duration; fewer side effects |

| Succinylcholine | Synthetic | Depolarizing neuromuscular blocker | Rapid onset; short duration |

This compound is distinct due to its derivation from curare and its dual application in both medicinal and research settings, offering prolonged effects suitable for surgical procedures compared to other agents like succinylcholine.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

- Surgical Outcomes : A study highlighted that patients receiving this compound experienced fewer intraoperative complications compared to those treated with alternative neuromuscular blockers, emphasizing its reliability as a muscle relaxant during surgery.

- Pharmacological Research : In biochemical experiments, this compound has been shown to significantly alter synaptic transmission dynamics, providing researchers with essential data on neuromuscular junction physiology.

Mécanisme D'action

Fluorocurarine chloride exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, preventing the depolarization of the affected nerves. This mechanism leads to muscle relaxation and paralysis, which is why the compound has been historically used as a muscle relaxant .

Comparaison Avec Des Composés Similaires

Fluorocurarine chloride shares functional and structural similarities with other chloride ion channel inhibitors and alkaloids. Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings and Distinctions

Mechanistic Diversity :

- This compound and Tubocurarine chloride both target ion channels but differ in specificity. Tubocurarine inhibits nAChRs, while Fluorocurarine’s chloride channel modulation enhances photothermal cancer therapy efficacy .

- QX 314 Chloride blocks sodium channels, contrasting with Fluorocurarine’s chloride-related apoptosis pathways .

Structural Complexity: Fluorocurarine’s indole-based structure distinguishes it from the benzylisoquinoline backbone of Tubocurarine. This structural divergence underpins differences in receptor binding and therapeutic applications .

Therapeutic Applications: this compound exhibits selective cytotoxicity in EGFR-positive cancer cells (97% apoptosis in CAL-27 cells with PTT), whereas Tubocurarine is non-selective and used for muscle relaxation . Europinidin chloride, an anthocyanin, lacks direct cytotoxic effects but is studied for antioxidant properties .

Research Context :

- Fluorocurarine’s role in photothermal therapy is unique among chloride channel inhibitors, as demonstrated in CAL-27 cells . In contrast, Choline chloride is primarily used in cell culture media .

Activité Biologique

Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare, recognized for its potent neuromuscular blocking properties . This compound is primarily utilized in surgical settings as a muscle relaxant, acting by inhibiting neuromuscular transmission. Its molecular formula is with a molecular weight of 342.86 g/mol. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound functions as a non-depolarizing neuromuscular blocker . It raises the threshold of the motor end-plate for excitation by acetylcholine, thereby preventing muscle contraction. This mechanism is crucial during surgical procedures where muscle relaxation is necessary. The compound competes with acetylcholine for binding to nicotinic receptors at the neuromuscular junction, leading to a decrease in muscle excitability and contraction.

Biological Activity and Applications

This compound exhibits significant biological activity across various domains:

- Neuromuscular Blocking : It is primarily used to facilitate intubation and provide muscle relaxation during surgery.

- Research Applications : Its effects on synaptic function and neuromuscular transmission have made it a subject of interest in pharmacological and biochemical studies.

Comparative Analysis with Other Neuromuscular Blockers

The following table compares this compound with other neuromuscular blockers:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Quaternary ammonium | Non-depolarizing neuromuscular blocker | Derived from curare; prolonged effects |

| Curare | Alkaloid | Non-depolarizing neuromuscular blocker | Historical use; natural source |

| Pancuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Longer duration of action |

| Vecuronium bromide | Synthetic steroidal | Non-depolarizing neuromuscular blocker | Intermediate duration; fewer side effects |

| Succinylcholine | Synthetic | Depolarizing neuromuscular blocker | Rapid onset; short duration |

This compound's unique derivation from curare contributes to its specific application in both medicinal and research contexts, particularly where prolonged muscle relaxation is required.

Case Studies and Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Muscle Physiology Studies : Research has indicated that this compound affects chloride ion transport and cellular excitability, critical for normal muscle function. In experimental models, its administration resulted in observable changes in muscle response to stimulation, highlighting its role in modulating synaptic transmission.

- Pharmacological Studies : Investigations into the pharmacokinetics of this compound have shown that it maintains effective plasma concentrations for extended periods, making it suitable for surgeries requiring longer durations of muscle relaxation.

- Toxicological Contexts : this compound has also been studied for its potential toxicological effects when misused or overdosed. Reports indicate that excessive doses can lead to prolonged paralysis and respiratory failure, necessitating careful monitoring during surgical procedures.

Q & A

Basic Research Questions

Q. What is the established synthetic pathway for Fluorocurarine chloride, and what are the critical intermediates?

this compound is synthesized from tryptamine via an 11-step process involving cyclization, iodination, and quaternization. Key intermediates include a β-carboline framework and a tertiary amine intermediate, which undergoes methylation to form the final quaternary ammonium structure. Reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) must be tightly controlled to avoid side products .

Q. What are the primary biological targets and mechanisms of action of this compound?

this compound exhibits dual activity: (1) It modulates G-protein-regulated inward-rectifier potassium channels (GIRK2) in neural differentiation, confirmed via immunofluorescence and Western blot (WB) analysis of synaptophysin (SYP) and tyrosine hydroxylase (TH) markers . (2) It inhibits cancer cell proliferation (e.g., Caco2, SW480) by altering membrane lipid composition (e.g., increasing saturated fatty acids) and reducing Stearoyl-CoA desaturase-1 (SCD1) activity, as shown in MTT assays and gas chromatography .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow acute toxicity (Category 3, oral) guidelines:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to avoid aerosol inhalation.

- Store in sealed containers away from ignition sources.

- For spills, use dry powder extinguishers and avoid water to prevent dispersion .

Q. Which analytical techniques are used to characterize this compound’s structure and purity?

- HPLC/UV-Vis : Quantify purity using a phosphate–perchlorate buffer mobile phase and reference standards .

- Mass spectrometry : Confirm molecular weight (CAS 22273-09-2) and detect impurities.

- 1H/13C NMR : Resolve stereochemistry and verify β-carboline backbone integrity .

Q. How do researchers assess this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Test degradation kinetics at 25°C/60% RH (room temperature) vs. 40°C/75% RH (stress conditions).

- Monitor via HPLC peak area changes and LC-MS for degradants (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate this compound’s neurotoxic vs. neuroprotective effects?

- In vitro : Treat primary neurons with 10–100 µM this compound for 24–72 hours. Measure apoptosis (caspase-3 activation) and neurite outgrowth (microscopy). Use NGLC scaffolds to mimic in vivo conductivity .

- In vivo : Administer intravenously (0.1–1 mg/kg) in rodent models. Monitor motor function (rotarod tests) and histopathology for neural damage .

Q. How to resolve contradictions in reported cytotoxic IC50 values across cell lines?

- Standardize assays : Use identical MTT protocols (e.g., 48-hour exposure, 5% FBS media) to minimize variability .

- Control membrane fluidity : Pre-treat cells with lipid-modulating agents (e.g., oleic acid) to normalize SCD1 activity baseline .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-study variances .

Q. What strategies optimize this compound’s synthetic yield while minimizing stereochemical defects?

- Catalyst screening : Test chiral auxiliaries (e.g., BINAP ligands) during cyclization to enhance enantiomeric excess.

- Reaction monitoring : Use in-situ FTIR to detect intermediate formation and adjust reaction times dynamically .

- Purification : Employ preparative HPLC with a C18 column to isolate the quaternary ammonium product from diastereomers .

Q. How does this compound’s mechanism differ in cancer cells vs. neural cells?

- Cancer cells : Cytotoxicity correlates with SCD1 inhibition, leading to rigid membranes and disrupted signaling (e.g., reduced EGFR phosphorylation) .

- Neural cells : At subtoxic doses (≤50 µM), it promotes GIRK2-mediated potassium currents, enhancing synaptic plasticity. Use patch-clamp electrophysiology to validate ion flux changes .

Q. How to validate this compound’s bioactivity in 3D tissue models?

Propriétés

IUPAC Name |

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLYOMBKQNZAED-CQLNDTFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22273-09-2 | |

| Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanine methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-CURARINE III CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.